2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of cinnoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials often include cinnoline derivatives and pyridine-based compounds. The reaction conditions may involve:
Reagents: Common reagents such as acetic anhydride, pyridine, and various catalysts.
Conditions: Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be investigated as a potential drug candidate for treating various diseases. Its interactions with biological targets can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Cinnoline Derivatives: Compounds with similar cinnoline structures.
Pyridine Derivatives: Compounds containing pyridine rings.
Uniqueness
The uniqueness of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific combination of cinnoline and pyridine moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)9-13-3-1-2-4-14(13)19-20/h5-9H,1-4,10-11H2,(H,18,21) |
InChI Key |
GFTVAFHKZSEDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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